molecular formula C10H9FO4 B3092194 2-(2-Fluorophenyl)butanedioic acid CAS No. 1225531-03-2

2-(2-Fluorophenyl)butanedioic acid

Cat. No.: B3092194
CAS No.: 1225531-03-2
M. Wt: 212.17
InChI Key: KPKJCNYCVCNXTN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)butanedioic acid, also known as 2-(2-Fluoro-phenyl)-succinic acid, is an organic compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanedioic acid moiety. It is a white, crystalline solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)butanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)butanedioic acid imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications. Its enhanced reactivity and binding affinity distinguish it from other similar compounds .

Properties

IUPAC Name

2-(2-fluorophenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKJCNYCVCNXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225531-03-2
Record name 2-(2-fluorophenyl)butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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